Iodoacetamide

Description

Propriétés

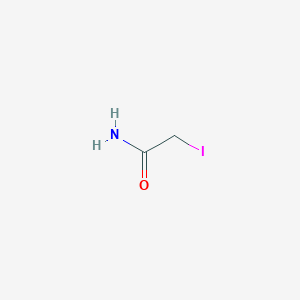

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020742 | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00506 [mmHg] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-48-9 | |

| Record name | Iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iodoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Iodoacetamide in Proteomics: A Technical Guide

An in-depth exploration of iodoacetamide's application in protein mass spectrometry for researchers, scientists, and drug development professionals.

This compound (IAA) is a cornerstone reagent in the field of proteomics, primarily utilized for the alkylation of cysteine residues. This critical step in sample preparation for mass spectrometry ensures the stability of proteins and peptides, leading to more accurate and reproducible results. This technical guide delves into the core principles of this compound's function, provides detailed experimental protocols, and presents a quantitative comparison with other alkylating agents.

The Core Function: Cysteine Alkylation

The primary role of this compound in proteomics is to irreversibly alkylate the thiol groups (-SH) of cysteine residues, forming a stable S-carboxyamidomethyl-cysteine derivative.[1] This modification serves a crucial purpose: preventing the re-formation of disulfide bonds between cysteine residues that have been reduced in a preceding step.[2] The formation of these artificial disulfide bonds during sample processing can lead to protein aggregation, incomplete enzymatic digestion, and ambiguous peptide identification in mass spectrometry. By "capping" the reactive thiol groups, this compound ensures that proteins remain in a reduced and denatured state, making them more amenable to enzymatic digestion and subsequent analysis.[1][2]

The alkylation reaction with this compound is a nucleophilic substitution where the deprotonated thiol group of cysteine acts as the nucleophile, attacking the electrophilic carbon atom of the this compound molecule. This reaction is most efficient at a slightly alkaline pH (around 8-9), which promotes the deprotonation of the cysteine thiol group.[3]

Quantitative Comparison of Alkylating Agents

While this compound is the most commonly used alkylating agent, several alternatives exist, each with its own set of advantages and disadvantages. The choice of alkylating agent can significantly impact the quality of proteomic data. Below is a summary of quantitative data comparing this compound with other common alkylating agents.

| Alkylating Agent | Cysteine Alkylation Efficiency | Methionine Oxidation | Other Off-Target Alkylations (e.g., Lys, His, N-terminus) | Reference |

| This compound (IAA) | High | 2-5% | Present | [4][5] |

| Chloroacetamide (CAA) | High | Up to 40% | Reduced compared to IAA | [4][5] |

| N-Ethylmaleimide (NEM) | High | Not reported as a primary issue | Can react with primary amines at higher pH | [3] |

Key Observations:

-

This compound (IAA) offers high cysteine alkylation efficiency but is known to cause some off-target alkylation of other residues, including methionine.[4][6] One study found that carbamidomethylation may affect up to 80% of peptides containing methionine under this compound alkylation conditions.[6]

-

Chloroacetamide (CAA) shows higher specificity for cysteine, resulting in fewer off-target modifications compared to this compound.[4][5] However, it has been shown to cause significantly higher levels of methionine oxidation.[4][5]

-

N-Ethylmaleimide (NEM) is also highly specific for cysteine at neutral pH and reacts rapidly.[3]

Experimental Protocols

The following are detailed methodologies for the two most common protein alkylation procedures using this compound in preparation for mass spectrometry.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[7]

Materials:

-

Tris-HCl

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound (IAA)

-

HPLC-grade water

Procedure:

-

Protein Solubilization: Dissolve the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

-

Reduction: Add DTT to a final concentration of 5-10 mM. Incubate the sample at 56°C for 30-60 minutes to reduce the disulfide bonds.[2][8]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Prepare a fresh solution of this compound. Add this compound to the protein solution to a final concentration of 10-55 mM.[2] Incubate the reaction in the dark at room temperature for 20-30 minutes.[7] It is crucial to perform this step in the dark as this compound is light-sensitive.[7]

-

Quenching (Optional): To stop the alkylation reaction, DTT can be added to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.[8]

-

Downstream Processing: The protein sample is now ready for enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.[7]

Materials:

-

Ammonium (B1175870) Bicarbonate (AmBic)

-

Acetonitrile (B52724) (ACN)

-

Dithiothreitol (DTT)

-

This compound (IAA)

-

HPLC-grade water

Procedure:

-

Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut the gel piece into small cubes (approximately 1x1 mm). Destain the gel pieces by washing them with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the blue color is removed.

-

Dehydration: Dehydrate the gel pieces by washing with 100% acetonitrile.

-

Drying: Dry the gel pieces completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Ensure the gel pieces are fully submerged. Incubate at 56°C for 30-60 minutes.[2][9]

-

Cooling: Allow the gel pieces to cool to room temperature.

-

Alkylation: Remove the DTT solution and add a solution of 55 mM this compound in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 20-30 minutes.[7][9]

-

Washing: Remove the this compound solution and wash the gel pieces with 100 mM ammonium bicarbonate.

-

Dehydration and Drying: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge. The gel pieces are now ready for in-gel enzymatic digestion.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for preparing a protein sample for mass spectrometry, highlighting the critical reduction and alkylation steps.

Caption: A typical workflow for protein sample preparation and analysis using mass spectrometry.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use is fundamental to the study of protein post-translational modifications (PTMs) that are central to cellular signaling. For instance, identifying which cysteine residues are involved in disulfide bonds under different cellular conditions can provide insights into redox signaling pathways. The logical relationship of its utility is in enabling the accurate identification of peptides, which can then be mapped to specific proteins and their roles in signaling cascades.

The diagram below illustrates the logical relationship between proper sample preparation, including cysteine alkylation, and the reliable analysis of signaling pathways.

Caption: The logical flow from sample preparation to biological pathway analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

An In-depth Technical Guide to the Mechanism of Action of Iodoacetamide on Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which iodoacetamide modifies cysteine residues. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows, particularly in the fields of proteomics, biochemistry, and pharmacology. This guide delves into the chemical reaction, influencing factors, and potential side reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.

Core Mechanism: S-Carbamidomethylation of Cysteine

This compound (IAM) is a widely used alkylating agent that irreversibly modifies the thiol group (-SH) of cysteine residues within proteins and peptides.[1] This modification, known as S-carbamidomethylation, is a cornerstone of many proteomic and biochemical workflows, primarily aimed at preventing the formation of disulfide bonds.[2]

The fundamental reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are as follows:

-

Deprotonation of the Thiol Group: The reaction is initiated by the deprotonation of the cysteine's thiol group to form a highly reactive thiolate anion (-S⁻). This step is highly dependent on the pH of the surrounding environment, with alkaline conditions favoring the formation of the thiolate.[5] The pKa of a typical cysteine thiol group is around 8.5, meaning that at a pH above this value, the thiolate form predominates.[4]

-

Nucleophilic Attack: The nucleophilic thiolate anion then attacks the electrophilic carbon atom of this compound that is bonded to the iodine atom.[3]

-

Displacement of Iodide and Formation of a Thioether Bond: This attack leads to the displacement of the iodide ion (I⁻) as a leaving group and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide (B32628) group of the this compound.[1][4] The resulting modified cysteine residue is known as S-carbamidomethyl-cysteine.

This irreversible modification effectively "caps" the cysteine residue, preventing it from participating in the formation of disulfide bonds, which can interfere with protein analysis techniques such as mass spectrometry and gel electrophoresis.[1]

Quantitative Data on the this compound-Cysteine Reaction

The efficiency and specificity of the reaction between this compound and cysteine are influenced by several factors. The following tables summarize key quantitative data gathered from the literature.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | - | [3][4] |

| Second-Order Rate Constant (k₂) | ~0.6 M⁻¹s⁻¹ | pH 7 | [6] |

| Optimal pH Range | 7.5 - 9.0 | Slightly alkaline conditions favor the deprotonation of the cysteine thiol group. | [5] |

| Mass Shift upon Modification | +57.07 Da | Covalent addition of a carbamidomethyl group. |

Table 1: Key Quantitative Parameters of the this compound-Cysteine Reaction

| Amino Acid Residue | Potential for Off-Target Reaction | Conditions Favoring Side Reactions | Reference(s) |

| Cysteine | Primary Target | Optimal pH (7.5-9.0) | [1] |

| Lysine | Yes | Excess this compound, non-buffered solutions, alkaline pH. | [7][8] |

| Histidine | Yes | Excess this compound, non-buffered solutions. Reacts much more slowly than cysteine. | [7][9] |

| Methionine | Yes | Excess this compound. Can lead to artifacts in mass spectrometry. | [8][10] |

| Aspartic Acid | Yes | Excess this compound, non-buffered solutions. | [7][8] |

| Glutamic Acid | Yes | Excess this compound, non-buffered solutions. | [7][8] |

| N-terminus | Yes | Excess this compound. | [7][8][11] |

| Tyrosine | Yes | Suboptimal reaction conditions. | [8] |

| Serine | Yes | Suboptimal reaction conditions. | [8] |

| Threonine | Yes | Suboptimal reaction conditions. | [8] |

Table 2: Specificity and Potential Off-Target Reactions of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible application of this compound. Below are protocols for key experiments involving cysteine alkylation.

In-Solution Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for mass spectrometry-based proteomics.

Materials:

-

Protein sample

-

Denaturation Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

Reducing Agent (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Alkylation Reagent (e.g., 500 mM this compound (IAA), freshly prepared and protected from light)

-

Quenching Reagent (e.g., 100 mM DTT or L-cysteine)

-

Digestion Buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0)

-

Protease (e.g., Trypsin)

Procedure:

-

Denaturation and Reduction:

-

Alkylation:

-

Quenching:

-

Add a quenching reagent to a final concentration that is in excess of the initial this compound concentration to react with any unreacted this compound.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal protease activity.

-

-

Proteolytic Digestion:

-

Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50).

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent before analysis by mass spectrometry.[13]

-

In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

-

Gel slice containing the protein of interest

-

Destaining Solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

-

Reduction Solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation Solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)

-

Wash Solution (100 mM ammonium bicarbonate)

-

Dehydration Solution (100% acetonitrile)

Procedure:

-

Excision and Destaining:

-

Excise the protein band from the Coomassie-stained gel.

-

Destain the gel piece with the destaining solution until the gel is clear.

-

-

Reduction:

-

Incubate the gel piece in the reduction solution at 56°C for 30-60 minutes.

-

Cool to room temperature and discard the reduction solution.

-

-

Alkylation:

-

Add the alkylation solution and incubate in the dark at room temperature for 20-30 minutes.[12]

-

Discard the alkylation solution.

-

-

Washing and Dehydration:

-

Wash the gel piece with the wash solution.

-

Dehydrate the gel piece with the dehydration solution.

-

-

In-Gel Digestion:

-

Rehydrate the gel piece with a solution containing the desired protease (e.g., trypsin) and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel piece for subsequent mass spectrometry analysis.

-

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the core concepts.

Caption: Reaction mechanism of this compound with a cysteine residue.

Caption: Standard in-solution protein alkylation workflow for mass spectrometry.

Caption: Signaling pathway of this compound-induced deubiquitinase inhibition.

Applications in Drug Development and Research

The targeted and irreversible nature of the this compound-cysteine reaction makes it a valuable tool in various research and drug development contexts:

-

Proteomics: As detailed in the protocols, this compound is essential for preparing samples for mass spectrometry to ensure accurate protein identification and quantification by preventing disulfide bond formation.[3]

-

Enzyme Inhibition: this compound acts as an irreversible inhibitor of enzymes that have a cysteine residue in their active site.[2][9] This property is particularly relevant in the study of cysteine proteases and deubiquitinases (DUBs).[2] By alkylating the catalytic cysteine, this compound can be used to probe the function of these enzymes and as a starting point for the development of more specific inhibitors.

-

Redox Biology: The reaction with this compound is specific to reduced thiols. This allows for its use in differential labeling techniques to quantify the extent of cysteine oxidation in proteins under various cellular conditions, providing insights into redox signaling and oxidative stress.[14]

-

Drug Development: Cysteine residues are attractive targets for covalent inhibitors due to the high nucleophilicity of the thiol group. Understanding the mechanism of this compound provides a foundational knowledge for designing targeted covalent drugs that form stable bonds with specific cysteine residues in disease-related proteins.

Conclusion

This compound's mechanism of action on cysteine is a well-characterized and robust chemical reaction that has become indispensable in modern biological research. Its ability to specifically and irreversibly alkylate cysteine thiols provides a powerful tool for protein analysis, enzyme inhibition studies, and as a conceptual framework for the design of covalent therapeutics. A thorough understanding of the reaction's kinetics, pH dependence, and potential for off-target modifications, as outlined in this guide, is critical for its effective and accurate application in the laboratory.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. Overalkylation of a protein digest with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative Proteomics Workflow using Multiple Reaction Monitoring Based Detection of Proteins from Human Brain Tissue [jove.com]

- 14. researchgate.net [researchgate.net]

chemical properties of iodoacetamide for researchers

An In-depth Technical Guide to Iodoacetamide for Researchers

Abstract

This compound (IAA) is a cornerstone reagent in modern biochemical and proteomics research. As a potent and largely specific alkylating agent, it is indispensable for the covalent modification of cysteine residues. This action is critical for preventing disulfide bond formation in protein samples destined for mass spectrometry, thereby ensuring accurate peptide mapping and protein identification.[1][2][3] Furthermore, its ability to irreversibly inhibit enzymes with a catalytic cysteine residue makes it a vital tool for studying enzyme mechanisms, identifying active site residues, and probing the function of proteins such as peptidases and deubiquitinases (DUBs).[1][4][5] This guide provides an in-depth overview of the chemical properties, reaction mechanisms, experimental protocols, and key applications of this compound for researchers in life sciences and drug development.

Chemical and Physical Properties

This compound is a light-sensitive crystalline solid.[6] Its key physical and chemical properties are summarized below. A yellowish coloration indicates the presence of iodine, suggesting degradation.[1]

| Property | Value | Reference |

| Chemical Formula | C₂H₄INO | [1][6] |

| Molar Mass | 184.96 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 92-95 °C | [6][8] |

| Solubility | Soluble in water (up to 0.5 M), DMSO (40 mg/mL), and ethanol | [8][9] |

| CAS Number | 144-48-9 | [1][2] |

| Purity | >98% (by HPLC and NMR) | [5] |

Mechanism of Action: Cysteine Alkylation

The primary utility of this compound stems from its function as an alkylating agent. It reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues, via an irreversible SN2 (bimolecular nucleophilic substitution) reaction.

In this reaction, the deprotonated thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to iodine. This forms a stable covalent thioether bond, resulting in a carbamidomethyl-cysteine residue. The iodide ion serves as the leaving group. This modification adds a mass of 57.02 Da to the cysteine residue.

To ensure specificity for cysteine residues, the reaction is typically carried out at a slightly alkaline pH (pH 8-9). This condition favors the deprotonation of the cysteine's thiol group (pKa ~8.5), forming the more nucleophilic thiolate anion, while keeping the amino groups of lysine (B10760008) residues (pKa ~10.5) largely protonated and thus less reactive. While this compound can react with other residues such as histidine, methionine, lysine, and aspartate, these reactions are significantly slower and generally occur only with an excess of the reagent or outside the optimal pH range.[2][5]

Key Applications in Research

Proteomics and Mass Spectrometry

In proteomics, this compound is essential for sample preparation prior to mass spectrometry analysis.[3][10] Proteins are first treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break all disulfide bonds. Subsequently, this compound is added to cap the newly freed cysteine thiols.[3] This alkylation step is critical as it prevents the disulfide bonds from reforming, which would otherwise lead to protein misfolding, aggregation, and ambiguous peptide identification during mass spectrometry.[1][3]

Enzyme Inhibition and Mechanistic Studies

This compound is an irreversible inhibitor of enzymes that rely on a cysteine residue in their active site for catalytic activity.[1][2] This includes large families of enzymes such as cysteine peptidases and deubiquitinases (DUBs).[1] By treating a protein mixture with this compound and observing changes in enzymatic activity, researchers can identify potential cysteine-dependent enzymes. It is also used to confirm that a specific cysteine is the catalytic residue through site-directed mutagenesis and inhibition studies.

Cysteine Reactivity Profiling

Chemoproteomic techniques use this compound and its derivatives (e.g., this compound-alkyne) to profile the reactivity of cysteine residues across the entire proteome.[11][12][13] The reactivity of a cysteine is often linked to its functional state, such as its role in catalysis, redox sensing, or allosteric regulation.[11][12] Changes in reactivity can indicate post-translational modifications or the binding of a drug molecule, providing powerful insights into cellular signaling and drug mechanisms.[13]

Experimental Protocols

Protocol: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol describes the standard procedure for preparing a protein sample for subsequent enzymatic digestion (e.g., with trypsin) and analysis by mass spectrometry.

Materials:

-

Protein extract (e.g., cell lysate) in a suitable buffer (e.g., 8 M urea (B33335) or 50 mM ammonium (B1175870) bicarbonate).

-

Reducing agent stock solution: 500 mM Dithiothreitol (DTT) in water.

-

Alkylation reagent stock solution: 500 mM this compound (IAA) in water. Note: Prepare this solution fresh immediately before use and protect it from light.[5]

-

Quenching reagent: 500 mM DTT in water.

Procedure:

-

Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM. (e.g., add 10-20 µL of 500 mM DTT per 1 mL of protein sample).

-

Incubate the mixture at 56-60 °C for 30-60 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

Alkylation: Add the freshly prepared 500 mM this compound stock solution to a final concentration of 15-20 mM (a ~2-fold molar excess over DTT).

-

Incubate the mixture in the dark at room temperature for 30-45 minutes.

-

Quenching: Add DTT to a final concentration of 5-10 mM to quench any remaining unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

The protein sample is now reduced and alkylated and is ready for downstream processing, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for testing if a specific enzyme is inhibited by this compound.

Materials:

-

Purified enzyme or protein lysate containing the enzyme of interest.

-

Enzyme assay buffer.

-

Substrate for the enzyme (preferably one that produces a colorimetric or fluorescent signal).

-

This compound stock solution (e.g., 100 mM in an appropriate solvent like water or DMSO).

-

Microplate reader or spectrophotometer.

Procedure:

-

Enzyme Preparation: Prepare dilutions of the enzyme in the assay buffer.

-

Inhibition Step: In a microplate, add the enzyme to separate wells. To the "test" wells, add this compound to a desired final concentration (e.g., 0.1, 1, 10, 100 µM). To the "control" wells, add an equivalent volume of the solvent used for the IAA stock.

-

Pre-incubate the enzyme with this compound for a set period (e.g., 30 minutes) at room temperature to allow for the alkylation reaction to occur.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate to all wells.

-

Measurement: Immediately begin monitoring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates (V₀) for both control and this compound-treated samples. Plot the percent inhibition (relative to the control) against the concentration of this compound to determine the inhibitory potency (e.g., IC₅₀).

Visualized Workflows and Pathways

Stability, Storage, and Safety

Stability and Storage:

-

Solid Form: this compound powder is stable for at least one year when stored at 2-8°C, protected from light and moisture.[14]

-

In Solution: this compound is unstable in solution and should be prepared fresh immediately before each use.[5] Aqueous stock solutions degrade quickly and should be discarded after use.[14] For longer-term storage of stock solutions, aliquoting and storing at -80°C for up to one year may be possible, though fresh preparation is always recommended.[9]

Safety and Handling:

-

Hazards: this compound is highly toxic if swallowed and can cause severe skin irritation.[15][16] It is also a known skin and respiratory sensitizer, meaning it may cause an allergic reaction upon contact or inhalation.[8][15][17]

-

Precautions: Always handle this compound in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[15][18] Avoid creating dust and avoid all personal contact, including inhalation.[15][18]

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for toxic chemical waste.[18]

Conclusion

This compound is a powerful and versatile reagent with an indispensable role in protein chemistry. Its well-characterized reactivity with cysteine residues provides a reliable method for preventing disulfide bond formation, a critical step for robust and reproducible proteomics experiments. Furthermore, its capacity for irreversible enzyme inhibition makes it an invaluable probe for dissecting enzymatic mechanisms and validating targets in drug discovery. A thorough understanding of its chemical properties, protocols for its use, and appropriate safety measures is essential for any researcher leveraging this fundamental tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. nbinno.com [nbinno.com]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. ubpbio.com [ubpbio.com]

- 6. This compound | CAS#:144-48-9 | Chemsrc [chemsrc.com]

- 7. This compound | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 碘乙酰胺 ≥99% (NMR), crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bio.vu.nl [bio.vu.nl]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. uvm.edu [uvm.edu]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reactivity of Iodoacetamide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Iodoacetamide (IAM) is a cornerstone alkylating agent in biochemistry and proteomics, prized for its specific and efficient reaction with thiol groups, particularly those of cysteine residues in proteins.[1] This irreversible modification is fundamental to a wide range of applications, from preventing disulfide bond formation in protein structure studies to the quantitative analysis of cysteine reactivity and the development of targeted therapeutics.[2][3] This guide provides a detailed examination of the core principles governing this compound's reactivity, quantitative data, and standardized protocols for its use.

Core Reaction Mechanism: S-Alkylation of Thiols

The reaction between this compound and a thiol group is a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] The critical step is the attack of the nucleophilic thiolate anion (R-S⁻) on the electrophilic carbon of this compound. This displaces the iodide ion, forming a stable and irreversible thioether bond.[2][4]

The reaction rate is dependent on the concentration of both the thiolate anion and this compound.[5] Critically, it is the deprotonated thiolate anion, not the protonated thiol (R-SH), that possesses the necessary nucleophilicity to initiate the reaction.[6]

pH Dependence and Thiol pKa

The concentration of the reactive thiolate anion is dictated by the pH of the solution and the pKa of the thiol group, as described by the Henderson-Hasselbalch equation.

pH = pKa + log([R-S⁻]/[R-SH])

The reaction rate increases with pH as the equilibrium shifts towards the deprotonated, nucleophilic thiolate. For this reason, alkylation with this compound is typically performed at a slightly alkaline pH, generally between 7.5 and 8.5.[7]

The pKa of a cysteine's thiol group is highly influenced by its local protein microenvironment, including proximity to charged residues and solvent accessibility.[6][8] While the pKa of free cysteine is around 8.5, in proteins it can range from as low as 3.5 to over 10.[8][9] Cysteines with lower pKa values are more reactive at physiological pH because a larger fraction exists in the thiolate form.[6]

| Thiol Compound | Typical pKa Range | Notes |

| Free Cysteine | ~8.5 | The baseline pKa for the amino acid in solution.[9] |

| Cysteine in Proteins | 3.5 - 12.0 | Highly dependent on the local electrostatic environment.[8] |

| E. coli Thioredoxin (Cys32) | 6.5 - 6.7 | An example of a highly reactive cysteine with a low pKa.[9][10] |

| E. coli Thioredoxin (Cys35) | >9.0 | A less reactive cysteine in the same protein with a higher pKa.[9][10] |

| Glutathione | 8.66 | A common small-molecule thiol. |

Table 1: pKa Values of Biologically Relevant Thiols.

The second-order rate constant for the reaction is pH-dependent. For example, the alkylation of thioredoxin with this compound shows a dramatic increase in rate as the pH rises, corresponding to the deprotonation of its reactive cysteine residues. The apparent rate constant for the reaction with the more reactive cysteine (Cys32, pKa ~6.7) is approximately 107 M⁻¹s⁻¹ at pH 7.2.[9][10]

Specificity and Potential Side Reactions

This compound exhibits high selectivity for cysteine residues due to the strong nucleophilicity of the thiolate anion.[2] However, under certain conditions, side reactions with other amino acid residues can occur, particularly at high pH (above 8.5-9.0), high concentrations, or with prolonged incubation times.[11] To ensure specificity for cysteine, it is recommended to perform alkylation at a pH of 8.0-9.0 and use a limited amount of this compound.

| Amino Acid | Functional Group | Reactivity with IAM | Conditions Favoring Reaction |

| Cysteine | Thiol (-SH) | High | pH > 7.5 |

| Methionine | Thioether | Low | High IAM concentration, prolonged incubation.[12] |

| Histidine | Imidazole | Low | Alkaline pH (>8.5).[7] |

| Lysine | Amine (-NH₂) | Very Low | Alkaline pH (>9.0).[7] |

| Aspartate/Glutamate | Carboxyl | Very Low | Alkaline pH.[7] |

| N-terminus | Amine (-NH₂) | Low | Can be observed with excess IAM.[7][11] |

Table 2: Reactivity of this compound with Amino Acid Residues.

Key Experimental Protocols

Precise experimental control is crucial for reproducible and specific thiol modification. Below are standardized protocols for protein alkylation and the quantification of free thiols.

This protocol is a standard procedure for preparing protein samples for proteomic analysis, ensuring that cysteine residues are blocked to prevent disulfide bond formation.[13]

Methodology:

-

Solubilization & Denaturation: Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine (B92328) hydrochloride, to expose all cysteine residues. A common buffer is 100 mM Tris-HCl, pH 8.5.[14]

-

Reduction: Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37-56°C to cleave all disulfide bonds.[13][15]

-

Alkylation: Cool the sample to room temperature. Prepare a fresh stock solution of this compound (e.g., 500 mM in water or buffer). Add the IAM solution to the protein sample to a final concentration of 10-20 mM.[14]

-

Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature in complete darkness, as this compound is light-sensitive.[13][15]

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT (to an additional 5 mM) or 2-mercaptoethanol, to consume any unreacted this compound.[14]

-

Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.[16][17]

Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is used to quantify the number of free thiols remaining in a sample after treatment with this compound. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which absorbs strongly at 412 nm.[18][19]

Methodology:

-

Sample Preparation: Prepare two sets of protein samples: a control group and a group to be treated with this compound.

-

IAM Reaction: Treat the experimental group with this compound as described in Protocol 4.1.

-

Reagent Removal: It is critical to remove excess unreacted this compound and any quenching reagents (like DTT) from the sample, as these will interfere with the DTNB reaction. This can be achieved through dialysis or buffer exchange using a desalting column.

-

DTNB Reaction:

-

Incubation: Incubate at room temperature for 15 minutes.[18][19]

-

Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Calculation: The concentration of free thiols is calculated using Beer's Law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length in cm, and c is the molar concentration of the thiol.[18] The difference in absorbance between the control and the IAM-treated samples reflects the number of cysteines modified by this compound.

Applications in Signaling and Drug Development

The specific alkylation of cysteines by this compound is a powerful tool for investigating cellular signaling pathways where redox-sensitive cysteines play a regulatory role. For example, many proteins involved in oxidative stress responses, such as Keap1, contain highly reactive cysteines that act as sensors. Modifying these specific cysteines with IAM can mimic or block signaling events, allowing researchers to dissect pathway mechanisms.

In drug development, this compound serves as a scaffold or a reactive moiety for designing covalent inhibitors. By attaching this compound to a molecule that targets a specific protein, a drug can be designed to form an irreversible covalent bond with a non-catalytic cysteine near the active site, leading to potent and prolonged inhibition. This strategy is increasingly employed in modern pharmacology to target challenging proteins.

References

- 1. nbinno.com [nbinno.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfrbm.org [sfrbm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 15. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 16. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using this compound and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jpt.com [jpt.com]

- 18. broadpharm.com [broadpharm.com]

- 19. bmglabtech.com [bmglabtech.com]

Iodoacetamide as a Cysteine Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoacetamide (IAA) is a widely utilized and extensively studied irreversible inhibitor of cysteine proteases. Its utility stems from its ability to act as a potent alkylating agent, specifically targeting the nucleophilic thiol group of the catalytic cysteine residue within the active site of these enzymes. This covalent modification leads to the formation of a stable thioether bond, rendering the enzyme catalytically inactive. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibition data, and detailed experimental protocols for its application in research and drug development. Furthermore, it explores its selectivity, potential off-target effects, and common applications, serving as a comprehensive resource for professionals in the field.

Introduction to Cysteine Proteases and this compound

Cysteine proteases are a major class of proteolytic enzymes characterized by a catalytic dyad or triad (B1167595) that includes a nucleophilic cysteine residue in the active site. They play crucial roles in a myriad of physiological processes, including protein turnover, antigen presentation, hormone processing, and apoptosis. Dysregulation of cysteine protease activity is implicated in numerous diseases such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.

This compound (chemical formula: ICH₂CONH₂) is an organic compound that functions as a sulfhydryl-reactive alkylating agent.[1] It is extensively used in biochemistry and proteomics to block reduced cysteine residues, thereby preventing the formation of disulfide bonds.[1] Its primary application in the context of enzymology is as a general, irreversible inhibitor of cysteine-dependent enzymes, including cysteine proteases and deubiquitinating enzymes (DUBs).[1]

Mechanism of Action

The inhibitory activity of this compound is conferred by its reactive carbon-iodine bond. The thiol group (-SH) of the catalytic cysteine residue in a protease's active site is highly nucleophilic, particularly in its deprotonated thiolate anion form (-S⁻). This compound undergoes a bimolecular nucleophilic substitution (SN2) reaction with this thiolate. The sulfur atom attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable, irreversible thioether linkage (S-carboxyamidomethylcysteine). This covalent modification of the active site cysteine permanently inactivates the enzyme.[1]

Caption: Mechanism of this compound inhibition of cysteine proteases.

Quantitative Inhibition Data

| Cysteine Protease | Parameter | Value | Conditions | Reference |

| Cathepsin B | kinact/KI | 976 M⁻¹s⁻¹ | pH 8.5 | [2] |

| Papain | klimit | 14.5 M⁻¹s⁻¹ | pH 4.05 | [2] |

Note: The reactivity of this compound is highly pH-dependent, with increased rates at slightly alkaline pH where the cysteine thiol is more likely to be in the reactive thiolate form.

Experimental Protocols

General Cysteine Protease Activity Assay (Fluorogenic Substrate)

This protocol describes a general method to measure the activity of a cysteine protease, which is a prerequisite for inhibition studies.

Materials:

-

Purified cysteine protease

-

Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35, pH 5.5 (adjust pH and components based on the specific enzyme's requirements).[3]

-

Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for cathepsins, Ac-DEVD-AMC for caspase-3).[4][5] Stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the cysteine protease in pre-warmed Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer to the desired final concentration (typically at or below the Km).

-

In a 96-well plate, add a fixed volume of each enzyme dilution to triplicate wells. Include a "no enzyme" control with only Assay Buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., kinetic read every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).[6]

-

Calculate the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.

Determination of IC50 Value for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

All materials from Protocol 4.1.

-

This compound stock solution (prepare fresh in water or buffer, protect from light).

Procedure:

-

Prepare a stock solution of this compound and create a series of dilutions in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of the cysteine protease to each well.

-

Add different concentrations of the this compound dilutions to the wells. Include a "no inhibitor" control.

-

Pre-incubate the enzyme and this compound for a defined period (e.g., 15-30 minutes) at the assay temperature, protected from light.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the reaction rate as described in Protocol 4.1.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of this compound.

Determination of the Second-Order Rate Constant (kobs/[I])

For irreversible inhibitors, the second-order rate constant is a more accurate measure of inhibitory potency than the IC50.

Procedure:

-

Set up a series of reactions, each containing the enzyme and a different concentration of this compound. Do not pre-incubate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Continuously monitor the reaction progress (fluorescence vs. time) for each inhibitor concentration. The resulting progress curves will show a time-dependent decrease in reaction rate.

-

Fit each progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each this compound concentration.[7]

-

Plot the calculated kobs values against the corresponding this compound concentrations ([I]).

-

If the plot is linear, the slope of the line represents the apparent second-order rate constant (kobs/[I] or kinact/KI).[7]

Protein Reduction and Alkylation for Proteomics

This protocol is used to prepare protein samples for mass spectrometry by reducing disulfide bonds and alkylating the resulting free cysteines.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

This compound (prepare fresh).

Procedure:

-

To the protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., DTT).

-

Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[8]

-

Cool the sample to room temperature.

-

Add freshly prepared this compound to a final concentration of 15-20 mM (a molar excess over the reducing agent).[8]

-

Incubate for 30 minutes at room temperature in the dark.[8]

-

Quench the reaction by adding a small amount of DTT or β-mercaptoethanol.

-

The protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.

Selectivity and Off-Target Effects

While this compound is highly reactive towards cysteine residues, it is not completely specific. At higher concentrations or non-optimal pH, it can also alkylate other nucleophilic amino acid side chains, including:[9][10]

-

Histidine: The imidazole (B134444) ring can be alkylated.

-

Methionine: The thioether can be modified.[11]

-

Lysine: The primary amine of the side chain.

-

Aspartate and Glutamate: The carboxyl groups.

-

N-terminus: The alpha-amino group of the polypeptide chain.[12]

These off-target modifications can be minimized by carefully controlling the reaction conditions, such as using a slightly alkaline pH (7.5-8.5), limiting the concentration of this compound, and keeping the reaction time as short as necessary.[13]

Caption: Logical relationship of this compound's primary and off-target effects.

Applications in Research

-

Enzyme Inhibition Studies: As a general cysteine protease inhibitor, this compound is often used as a tool compound to probe the involvement of these enzymes in biological pathways.

-

Proteomics: It is a standard reagent in sample preparation for mass spectrometry to ensure that cysteine-containing peptides are consistently modified, which aids in their identification and quantification.[14]

-

Ubiquitin Research: this compound is used to inhibit deubiquitinating enzymes (DUBs), which are a subclass of cysteine proteases, to study the dynamics of protein ubiquitination.[1]

-

Structural Biology: By modifying accessible cysteine residues, this compound can be used to map the surface topology of proteins.

Conclusion

This compound remains an indispensable tool in the study of cysteine proteases due to its straightforward mechanism of action and broad reactivity. While its lack of absolute specificity necessitates careful experimental design and data interpretation, its utility as a potent, irreversible inhibitor is well-established. For researchers in enzymology, proteomics, and drug discovery, a thorough understanding of its chemical properties, kinetic behavior, and appropriate experimental application is essential for generating reliable and meaningful data. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a robust chemical probe for investigating the function and regulation of cysteine proteases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. biotium.com [biotium.com]

- 5. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 7. researchgate.net [researchgate.net]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overalkylation of a protein digest with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Iodoacetamide: Safety and Handling Precautions in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamide (ICH₂CONH₂) is a potent, irreversible alkylating agent widely utilized in biochemical and proteomic research. Its primary application involves the specific modification of cysteine residues in proteins, preventing the formation of disulfide bonds and enabling various analytical techniques such as peptide mapping and mass spectrometry.[1] It is also a known inhibitor of cysteine peptidases and deubiquitinase enzymes (DUBs).[1] However, its high reactivity also renders it a significant health hazard, necessitating stringent safety and handling protocols in the laboratory. This guide provides a comprehensive overview of the chemical properties, toxicological data, handling procedures, emergency measures, and experimental protocols associated with this compound to ensure its safe use by research, scientific, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid that may turn yellow upon standing due to the release of iodine.[2] It is soluble in water.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂H₄INO[4] |

| Molecular Weight | 184.96 g/mol [4] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 92-95 °C[5] |

| Solubility in Water | 100 g/L[3] |

| Stability | Stable under recommended storage conditions, but is light and moisture sensitive.[4][6] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance and is toxic if swallowed.[5] It is a known skin and respiratory sensitizer (B1316253) and can cause irritation to the skin, eyes, and respiratory system.[5] As an alkylating agent, it covalently modifies biological macromolecules, which can lead to cytotoxic effects.[7]

Acute Toxicity

The following table summarizes the available acute toxicity data for this compound.

| Route of Administration | Species | LD50 (Lethal Dose, 50%) |

| Oral | Mouse | 74 mg/kg[2][3] |

| Intraperitoneal | Mouse | 50 mg/kg[2][3] |

| Intravenous | Mouse | 56 mg/kg[2][3] |

Note: There is evidence of gastrointestinal changes, including ulceration and bleeding, in rats following long-term oral studies.[8]

Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H301: Toxic if swallowed[5]

-

H315: Causes skin irritation[4]

-

H317: May cause an allergic skin reaction[5]

-

H319: Causes serious eye irritation[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]

-

H335: May cause respiratory irritation[4]

Occupational Exposure and Control Banding

Currently, there are no established official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.

In the absence of OELs, a risk-based approach such as Control Banding is recommended. The National Institute for Occupational Safety and Health (NIOSH) provides a framework for this.[1][9] Given this compound's high acute toxicity (LD50 oral, mouse < 100 mg/kg) and its status as a skin and respiratory sensitizer, it would fall into a high hazard band. This necessitates stringent control measures, including:

-

Engineering Controls: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Administrative Controls: Access to areas where this compound is used should be restricted. A designated area for its use should be clearly marked.

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles and a face shield.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of after handling.[5] |

| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |

| Respiratory Protection | When working with the powder outside of a fume hood (not recommended) or during spill cleanup, a NIOSH-approved respirator with a particulate filter is required.[3] |

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2] Wash hands thoroughly after handling.[5]

-

Storage: Store this compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container. It is sensitive to light and moisture.[4][6] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Recommended storage temperature is 2-8°C.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5]

-

Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All this compound waste, including contaminated labware and PPE, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cysteine Alkylation

This compound's primary mechanism of action is the alkylation of the sulfhydryl group of cysteine residues in proteins. This irreversible reaction forms a stable thioether bond, effectively "capping" the cysteine and preventing the formation of disulfide bonds.[1]

Inhibition of Deubiquitinases (DUBs) and the Ubiquitin-Proteasome System

Deubiquitinases (DUBs) are proteases that remove ubiquitin from proteins, regulating protein degradation and signaling. Many DUBs are cysteine proteases, and this compound can irreversibly inhibit their activity by alkylating the catalytic cysteine in their active site.[1] This leads to an accumulation of ubiquitinated proteins, which can affect various cellular processes, including proteasomal degradation.

Safe Handling Workflow

The following diagram outlines a safe handling workflow for this compound in a laboratory setting.

Experimental Protocols

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is for the reduction and alkylation of proteins in a solution, such as a cell lysate.

Materials:

-

Protein sample in a suitable buffer (e.g., ammonium (B1175870) bicarbonate)

-

Reducing agent: Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation agent: this compound (IAA)

-

Urea (B33335) (optional, for denaturation)

-

Incubator or heat block

-

Vortexer

Procedure:

-

Denaturation (Optional): If necessary, denature the proteins by adding urea to a final concentration of 8 M and incubating at 37°C for 30 minutes.

-

Reduction: Add DTT to a final concentration of 10 mM.[11] Incubate the sample at 56°C for 30-60 minutes to reduce the disulfide bonds.[11]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Prepare a fresh solution of this compound. In a fume hood and protected from light, add the this compound solution to the protein sample to a final concentration of 20-55 mM.[10][12]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.[10][12]

-

Quenching (Optional): The reaction can be quenched by adding DTT to consume the excess this compound.

-

The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion for mass spectrometry analysis.

In-Gel Protein Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

Materials:

-

Gel slice containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile (B52724), 50 mM ammonium bicarbonate)

-

Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate[2]

-

Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate[2]

-

Acetonitrile (ACN)

-

Ammonium bicarbonate solution (100 mM)

-

Incubator or heat block

Procedure:

-

Excision and Destaining: Excise the protein band from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

-

Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they turn opaque and white. Remove the acetonitrile.

-

Reduction: Rehydrate the gel pieces with the reducing solution (10 mM DTT in 100 mM ammonium bicarbonate). Incubate at 56°C for 30-60 minutes.[2]

-

Removal of Reducing Agent: Remove the DTT solution and briefly rinse the gel pieces with 100 mM ammonium bicarbonate.

-

Dehydration: Dehydrate the gel pieces again with 100% acetonitrile and remove the solvent.

-

Alkylation: Rehydrate the gel pieces with the alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate).[2]

-

Incubation: Incubate in the dark at room temperature for 20-30 minutes.[2]

-

Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.

-

The gel pieces are now ready for in-gel digestion.

Conclusion

This compound is an invaluable tool in protein chemistry, but its inherent toxicity demands the utmost respect and adherence to rigorous safety protocols. By understanding its chemical properties, toxicological hazards, and proper handling procedures, researchers can mitigate the risks associated with its use. The implementation of appropriate engineering controls, consistent use of personal protective equipment, and adherence to the detailed protocols outlined in this guide are essential for ensuring a safe laboratory environment for all personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

- 3. aksci.com [aksci.com]

- 4. ubpbio.com [ubpbio.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]

- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 11. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 12. bioscience.fi [bioscience.fi]

An In-depth Technical Guide to Protein Reduction and Alkylation: Core Principles and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and techniques of protein reduction and alkylation, critical steps in many proteomics and drug development workflows. We will delve into the underlying chemistry, compare common reagents, and provide detailed experimental protocols for various applications.

Core Principles of Protein Reduction and Alkylation

In the field of proteomics and protein chemistry, reduction and alkylation are essential for breaking and then permanently modifying disulfide bonds within and between protein chains.[1][2] This process is crucial for protein denaturation, which enhances enzymatic digestion and improves sequence coverage in mass spectrometry-based analyses.[3]

The Chemistry of Disulfide Bond Reduction

Disulfide bonds (-S-S-), formed by the oxidation of two cysteine residues, are a key component of the tertiary and quaternary structure of many proteins. To accurately analyze the primary structure or to ensure complete digestion, these bonds must be cleaved. This is achieved through a reduction reaction, where a reducing agent donates electrons to the disulfide bond, breaking it and forming two free sulfhydryl groups (-SH).[4]

Commonly used reducing agents in proteomics include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[1][5]

-

Dithiothreitol (DTT): A thiol-containing reductant that effectively reduces disulfide bonds through a thiol-disulfide exchange mechanism.[6][7] The reaction proceeds through a mixed disulfide intermediate, and the formation of a stable six-membered ring with an internal disulfide bond in the oxidized DTT drives the reaction to completion.[8]

-

Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol-based reducing agent that is generally more stable and effective over a wider pH range than DTT.[8][9] TCEP reduces disulfide bonds by a mechanism involving a nucleophilic attack by the phosphorus atom.[10]

-

β-mercaptoethanol (BME): One of the earlier reducing agents used, it is less potent than DTT and has a strong, unpleasant odor.[5]

The Chemistry of Cysteine Alkylation

Following reduction, the newly formed free sulfhydryl groups are highly reactive and can re-form disulfide bonds. To prevent this, an alkylating agent is used to covalently modify the sulfhydryl groups, a process known as alkylation.[2][11] This irreversible modification ensures that the protein remains in its reduced state.[12]

The most common alkylating agents target the nucleophilic thiol group of cysteine residues.[11] These include:

-

Iodoacetamide (IAA): A widely used alkylating agent that reacts with cysteine residues via an SN2 reaction to form a stable carbamidomethyl derivative.[12]

-

Iodoacetic acid (IAA acid): Similar to this compound, it forms a carboxymethyl derivative.

-

N-ethylmaleimide (NEM): Reacts with cysteine residues through a Michael addition.[1]

-

Acrylamide: Can also be used for alkylation and has been shown to result in fewer side reactions compared to iodine-containing reagents.[5]

-

Chloroacetamide: An alternative to this compound, it has been suggested to reduce off-target alkylation but may lead to other adverse effects like methionine oxidation.[13][14]

While cysteine is the primary target, some alkylating agents can react with other nucleophilic residues such as lysine, histidine, and the N-terminus of peptides, leading to "off-target" modifications.[1][15]

Quantitative Comparison of Reducing and Alkylating Agents

The choice of reducing and alkylating agents can significantly impact the outcome of a proteomics experiment. The following tables summarize quantitative data on the performance of common reagents.

| Reducing Agent | Typical Concentration | Incubation Conditions | Efficacy & Notes |

| Dithiothreitol (DTT) | 5-10 mM | 30-60 min at 37-56°C | Highly effective, but less stable than TCEP and can interfere with certain downstream applications.[5][16] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 30-60 min at room temp or 37°C | More stable than DTT, effective over a broader pH range, and does not contain a thiol group.[8][9] |

| β-mercaptoethanol (BME) | 5-10% (v/v) | 30-60 min at room temp or 37°C | Less potent than DTT and has a strong odor.[5] |

| Alkylating Agent | Typical Concentration | Incubation Conditions | Efficacy & Notes |

| This compound (IAA) | 10-50 mM | 20-45 min at room temp in the dark | Most commonly used, highly efficient for cysteine alkylation.[11][16] Can cause off-target alkylation of other residues.[1] |

| Chloroacetamide (CAA) | 10-50 mM | 20-45 min at room temp in the dark | Reduces off-target alkylation compared to IAA, but can increase methionine oxidation.[13][14] |

| N-ethylmaleimide (NEM) | 10-25 mM | 30-60 min at room temp | Specific for cysteines, forms a stable thioether bond.[11] |

| Acrylamide (AA) | 10-50 mM | 30-60 min at room temp | Can lead to fewer side reactions compared to iodine-containing reagents.[5] |

Experimental Protocols

Detailed methodologies for common reduction and alkylation procedures are provided below.

In-Solution Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.[17]

Materials:

-

Protein sample (1 mg/mL)

-